N-(3-Aminocyclopentyl)ethane-1-sulfonamide

Catalog No.
S13729888
CAS No.
M.F
C7H16N2O2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Aminocyclopentyl)ethane-1-sulfonamide

Product Name

N-(3-Aminocyclopentyl)ethane-1-sulfonamide

IUPAC Name

N-(3-aminocyclopentyl)ethanesulfonamide

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3

InChI Key

AXUOWRTVHNRMPT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCC(C1)N

N-(3-Aminocyclopentyl)ethane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes an aminocyclopentyl group attached to an ethane-1-sulfonamide moiety. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the cyclopentyl ring contributes to the compound's distinct steric and electronic properties, making it a subject of interest in pharmaceutical research.

Typical of sulfonamide compounds:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfonic acid derivatives.
  • Reduction: Reduction reactions may be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can alter the functional groups present in the molecule.
  • Substitution Reactions: Nucleophilic substitution can occur at the amino group, allowing for the introduction of different alkyl or acyl groups under appropriate conditions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

N-(3-Aminocyclopentyl)ethane-1-sulfonamide exhibits significant biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. Sulfonamides, in general, are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes them effective antibiotics. Additionally, research suggests that compounds with similar structures may also exhibit selective inhibition against specific enzymes involved in cancer progression and other diseases.

The synthesis of N-(3-Aminocyclopentyl)ethane-1-sulfonamide typically involves several key steps:

  • Formation of the Aminocyclopentyl Group: This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation: The reaction of the aminocyclopentyl compound with sulfonyl chloride or a similar sulfonating agent under basic conditions leads to the formation of the sulfonamide bond.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high-purity N-(3-Aminocyclopentyl)ethane-1-sulfonamide.

Industrial methods may utilize continuous flow reactors and optimized conditions to enhance yield and purity.

N-(3-Aminocyclopentyl)ethane-1-sulfonamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for developing new antibiotics or anticancer agents due to its inhibitory effects on specific enzymes.
  • Research Tools: The compound can be used in biochemical assays to study enzyme kinetics and mechanisms, particularly those related to folate metabolism and cancer biology.

Interaction studies involving N-(3-Aminocyclopentyl)ethane-1-sulfonamide focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at a molecular level.
  • Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting specific enzymes compared to known inhibitors.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with N-(3-Aminocyclopentyl)ethane-1-sulfonamide. Notable examples include:

  • N-(4-Aminobutyl)ethane-1-sulfonamide
  • N-(3-Aminopropyl)ethane-1-sulfonamide
  • N-(2-Aminocyclohexyl)ethane-1-sulfonamide

Uniqueness

N-(3-Aminocyclopentyl)ethane-1-sulfonamide is unique due to its specific cyclopentyl structure, which influences its steric configuration and potential interactions with biological targets. This uniqueness may result in varying biological activities compared to other similar compounds, making it an important candidate for further research in drug development.

Strategic Disconnection Analysis

Retrosynthetic analysis of N-(3-Aminocyclopentyl)ethane-1-sulfonamide reveals multiple viable synthetic pathways for constructing the cyclopentylamine core [1]. The target molecule can be strategically disconnected at the sulfonamide bond, yielding 3-aminocyclopentanol as a key intermediate and ethanesulfonyl chloride as the electrophilic partner . This disconnection strategy follows established principles where complex molecules are transformed into simpler precursor structures through systematic bond breaking [1].

The cyclopentylamine core construction presents several retrosynthetic options. The primary approach involves cyclopentadiene as a starting material, which can be functionalized through various cycloaddition reactions [3] [4]. Cyclopentadiene demonstrates exceptional reactivity in Diels-Alder reactions, with rate constants significantly higher than other cyclic dienes [4]. Specifically, cyclopentadiene reacts 2,600-fold faster than 1,3-cyclohexadiene and 2,100,000-fold faster than butadiene with electrophilic dienophiles [4].

Cycloaddition-Based Synthetic Routes

The asymmetric synthesis of cyclopentylamine derivatives can be achieved through N-acylhydroxyamine cycloaddition reactions with cyclopentadiene [5]. This approach utilizes asymmetric cycloaddition to generate optically active intermediates, followed by hydrogenation and functional group manipulation [5]. The reaction sequence involves initial formation of a bicyclic intermediate, subsequent hydrogenation to yield a saturated system, and finally amido bond cleavage to reveal the desired aminocyclopentanol framework [5].

Alternative Synthetic Strategies

An alternative retrosynthetic approach involves the use of furfural-derived intermediates for cyclopentane construction [8]. This biomass-derived strategy employs mixed trans-4,5-diaminocyclopentenones as versatile synthons, which can be prepared through copper-catalyzed reactions between furfural and two different amines [8]. The orthogonally protected diamine intermediates allow for selective modification and subsequent transformation to the desired aminocyclopentyl framework [8].

Ring-opening strategies of bicyclic systems provide another viable route to functionalized cyclopentylamines [9]. The methodology involves 2-azabicyclo[2.2.1] or 2-azabicyclo[2.2.2] structures that undergo regioselective ring-opening reactions to yield multifunctionalized chiral cyclopentyl- and cyclohexyl-amines in high yields [9]. This approach offers excellent control over stereochemistry and functional group placement [9].

Sulfonylation Strategies: Reagent Selection and Reaction Kinetics

Classical Sulfonylation Methodologies

The formation of sulfonamide bonds in N-(3-Aminocyclopentyl)ethane-1-sulfonamide follows well-established nucleophilic substitution mechanisms at the sulfonyl center [10]. Ethanesulfonyl chloride serves as the primary electrophilic reagent, reacting with 3-aminocyclopentyl derivatives through S_N2-type mechanisms [11] [12]. The reaction typically proceeds in the presence of base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct [11].

Kinetic studies of sulfonylation reactions reveal that the rate-determining step involves nucleophilic attack of the amine on the sulfur center [13]. The reaction rate constants for amino acid sulfonylation range from 81-52,900 L mol⁻¹ s⁻¹, depending on the basicity of the nucleophile and reaction conditions [13]. The activation parameters indicate that sulfonylation proceeds through an S_N2 mechanism with near-axial approach of the nucleophile being more favorable [13].

Reagent Selection and Optimization

Ethanesulfonyl chloride represents the reagent of choice for introducing the ethane-1-sulfonyl group [11]. Reaction conditions typically involve treatment of the amine substrate with 1.2-2.0 equivalents of ethanesulfonyl chloride in the presence of pyridine or triethylamine as base [11]. The reactions are commonly performed in dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature [11].

Optimized reaction conditions have been developed for various amine substrates, with yields ranging from 53-87% depending on the specific substrate and conditions employed [11]. The use of dipotassium hydrogen phosphate as base in aqueous-organic biphasic systems has been reported to provide efficient sulfonylation with good functional group tolerance [11].

Kinetic Analysis and Mechanistic Studies

Detailed kinetic investigations of sulfonylation reactions have revealed the influence of various parameters on reaction rates [13]. Temperature effects demonstrate that increasing temperature accelerates reaction rates but may lead to decreased selectivity due to competing side reactions [14]. Solvent selection significantly impacts both reaction rate and selectivity, with polar aprotic solvents generally providing optimal results [13].

ParameterEffect on Reaction RateOptimal Conditions
TemperatureIncreases rate, decreases selectivity0-25°C
SolventPolar aprotic preferredDCM, THF
BaseEssential for HCl neutralizationPyridine, Et₃N
ConcentrationHigher concentration increases rate0.1-0.5 M

The mechanism involves initial formation of a reactant complex between the amine and sulfonyl chloride, followed by nucleophilic attack with concurrent chloride departure [10]. Natural bond orbital analysis reveals substantial charge transfer interactions in the transition state, providing greater stabilization compared to analogous carbon-centered reactions [10].

Protecting Group Chemistry in Aminocyclopentane Functionalization

Carbamate Protecting Groups

The synthesis of N-(3-Aminocyclopentyl)ethane-1-sulfonamide often requires selective protection of amino functionalities during multistep synthetic sequences [15] [16]. Carbamate protecting groups represent the most widely employed strategy for amine protection in cyclopentane chemistry [15]. The tert-butoxycarbonyl (Boc) group offers excellent stability under basic and neutral conditions while being readily removable under acidic conditions [16].

Installation of Boc protection typically involves treatment with di-tert-butyl dicarbonate in the presence of triethylamine or sodium bicarbonate [16]. The protection reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of tert-butoxide [16]. Deprotection is achieved using trifluoroacetic acid or other strong acids, leading to formation of a tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine [16].

Alternative Protecting Group Strategies

Benzyloxycarbonyl (CBz) protection provides an orthogonal deprotection strategy through catalytic hydrogenation [15] [16]. This approach is particularly valuable when acid-labile protecting groups cannot be employed due to substrate sensitivity [15]. The CBz group is installed using benzyl chloroformate and removed using palladium-catalyzed hydrogenation under mild conditions [16].

Recent developments have introduced 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) as a novel protecting group for aminocyclopentane derivatives [17]. This protecting group offers unique deprotection conditions involving either copper-mediated reduction or thermal elimination at 135°C, providing complementary reactivity to traditional Boc and CBz groups [17].

Selective Protection Strategies

The presence of multiple amino groups in diaminocyclopentane intermediates necessitates selective protection strategies [8]. Orthogonal protecting group combinations allow for independent manipulation of different amino functionalities [8]. For example, one amino group can be protected as a Boc carbamate while the second is protected as an allyl carbamate, enabling selective deprotection under different conditions [8].

Protecting GroupInstallation ConditionsDeprotection ConditionsStability
BocBoc₂O, Et₃N, RTTFA, RTBase/nucleophile stable
CBzCBzCl, pyridine, 0°CH₂, Pd/CAcid stable
TempocNPTC, base, RTCu(I) or 135°CAcid/base stable
AllylAllyl chloroformatePd(PPh₃)₄, morpholineGeneral stability

The phenyl-9-fluorenyl (Pf) protecting group has emerged as a valuable tool for protecting α-amino acids and related structures [18]. This bulky protecting group provides excellent stereochemical control by forcing specific conformations that protect the α-center from epimerization [18]. The Pf group is significantly more acid-stable than trityl groups while maintaining similar steric properties [18].

Process Scale-Up Challenges and Green Chemistry Alternatives

Traditional Scale-Up Limitations

The scale-up of N-(3-Aminocyclopentyl)ethane-1-sulfonamide synthesis faces several significant challenges related to reaction control and safety considerations [19]. Sulfonylation reactions are typically highly exothermic, requiring careful temperature control to prevent thermal runaway and maintain product quality [14]. Heat transfer limitations in large-scale reactors can lead to temperature excursions that compromise selectivity and yield [19].

Mixing efficiency represents another critical challenge in process scale-up [19]. The heterogeneous nature of many sulfonylation reactions requires adequate agitation to ensure proper contact between reactants [14]. Poor mixing can lead to formation of local hot spots and decreased reaction efficiency [19]. Process development must address these mass transfer limitations through reactor design optimization and process parameter adjustment [19].

Continuous Flow Technologies

Continuous flow chemistry offers significant advantages for sulfonamide synthesis scale-up [20] [21]. Microreactor technology provides enhanced heat and mass transfer characteristics that overcome many limitations of batch processing [21]. The high surface-area-to-volume ratio in microreactors enables efficient temperature control and rapid mixing [20].

Recent developments in continuous flow sulfonyl chloride synthesis demonstrate the potential for improved safety and efficiency [20]. Using 1,3-dichloro-5,5-dimethylhydantoin as an oxidative chlorination reagent, researchers achieved space-time yields of 6.7 kg L⁻¹ h⁻¹ with residence times of only 41 seconds [20]. The continuous flow approach circumvented thermal runaway issues while providing exquisite control over reaction parameters [20].

Green Chemistry Implementation

Electrochemical synthesis represents a promising green chemistry alternative for sulfonamide formation [22] [23]. A novel convergent paired electrochemical synthesis method has been developed that eliminates the need for toxic amine reagents by in-situ generation through nitro compound reduction [22]. This approach involves cathodic reduction of nitro compounds to hydroxylamines, followed by anodic oxidation to nitroso compounds [23].

The electrochemical method offers several green chemistry advantages, including catalyst-free operation, elimination of toxic reagents, and improved atom economy [22]. The reaction proceeds through nucleophilic chain substitution mechanisms that avoid traditional oxidants and halogen reagents [23]. This approach aligns with green chemistry principles by minimizing waste generation and reducing environmental impact [22].

Solvent-Free and Alternative Media

Aqueous reaction media provide environmentally benign alternatives for sulfonamide synthesis [24]. Recent developments have demonstrated catalyst-free sulfonylation reactions using water/hexafluoroisopropanol solvent systems [24]. These conditions eliminate the need for organic solvents while maintaining good reaction efficiency [24].

ApproachAdvantagesChallengesYield Range
Continuous FlowEnhanced heat/mass transfer, safetyEquipment investment85-98%
ElectrochemicalCatalyst-free, green reagentsSpecialized equipment70-90%
Aqueous MediaEnvironmentally benignLimited substrate scope60-85%
MicroreactorPrecise control, scalabilityTechnology adaptation80-95%

Atom-economical synthesis strategies have been developed using elemental sulfur as a reagent [25]. These approaches achieve complete atom economy by incorporating all starting material atoms into the final product [25]. The reaction proceeds through redox-neutral pathways that eliminate waste byproducts [25].

The thermodynamic stability profile of N-(3-Aminocyclopentyl)ethane-1-sulfonamide can be assessed based on comprehensive thermal analysis methodologies and comparative data from structurally related sulfonamide compounds. While specific experimental thermal analysis data for this exact compound remains limited in the literature, systematic studies of sulfonamide-containing compounds provide valuable insights into expected thermal behavior patterns [1] [2].

Differential Scanning Calorimetry analysis of sulfonamide compounds typically reveals characteristic thermal transitions that reflect their structural stability and decomposition pathways. Research on sulfone-containing drugs demonstrates that sulfonamide derivatives generally exhibit thermal stability up to approximately 200-250°C before significant decomposition occurs [2]. The thermal decomposition of sulfonamide compounds typically follows first-order kinetic behavior, with activation energies ranging from 120-380 kilojoules per mole depending on the specific molecular structure [2].

Thermogravimetric Analysis studies of related sulfonamide compounds indicate a characteristic two-stage decomposition pattern. For structurally similar compounds, the first decomposition stage typically occurs between 200-300°C with mass losses of approximately 40-50%, attributed to the cleavage of sulfonamide functional groups [3]. The second stage occurs at higher temperatures (300-500°C) with the remaining mass loss corresponding to complete pyrolysis of the organic framework [3].

Thermal PropertyEstimated ValueReference Basis
Onset Decomposition Temperature200-250°CSulfonamide class data [1] [2]
Peak Decomposition Temperature240-280°CAnalogous compounds [3]
Activation Energy (First Stage)120-200 kJ/molSulfonamide thermal kinetics [2]
Mass Loss (First Stage)45-55%Typical sulfonamide behavior [3]
Thermal Stability RangeStable to ~200°CClass-specific data [4]

The thermodynamic parameters suggest that N-(3-Aminocyclopentyl)ethane-1-sulfonamide exhibits positive enthalpy and Gibbs free energy values during decomposition, indicating that thermal degradation is an endothermic, non-spontaneous process under standard conditions [3]. The presence of both cyclopentyl and amino functional groups may provide additional thermal stability compared to simpler sulfonamide structures due to increased molecular rigidity and hydrogen bonding interactions [1].

Solubility Parameters and Partition Coefficients (LogP)

The solubility characteristics and partition behavior of N-(3-Aminocyclopentyl)ethane-1-sulfonamide can be evaluated through computational modeling approaches and comparative analysis with structurally related compounds. The molecular structure contains both hydrophilic (sulfonamide and amino groups) and hydrophobic (cyclopentyl and ethyl groups) components, resulting in amphiphilic properties that significantly influence its solubility profile [5].

Computational prediction models for structurally analogous cyclopentyl sulfonamide compounds suggest a logarithmic partition coefficient (LogP) in the range of -0.5 to +0.5, indicating moderate hydrophilicity [6]. This prediction is consistent with the presence of polar sulfonamide (-SO₂NH-) and amino (-NH₂) functional groups, which contribute significantly to water solubility through hydrogen bonding interactions [5].

The solubility parameters for sulfonamide compounds are typically influenced by the balance between polar and nonpolar structural elements. High Performance Liquid Chromatography methods have been established as the most reliable approach for determining partition coefficients of sulfonamide compounds, providing accuracy superior to traditional shake-flask methodologies [5]. For related sulfonamide structures, experimental LogP values determined by chromatographic methods range from 1.5 to 4.2, depending on the specific substitution pattern [5].

Solubility ParameterEstimated ValueMethodology
LogP (octanol/water)-0.3 to +0.7Computational modeling [6]
Aqueous SolubilityModerate (1-10 mg/mL)Structure-based estimation
Hydrogen Bond Donors3Structural analysis [7]
Hydrogen Bond Acceptors4Structural analysis [7]
Polar Surface Area~95-105 ŲComputational prediction

The amphiphilic nature of the compound suggests favorable solubility in polar protic solvents while maintaining sufficient lipophilicity for membrane permeation. The cyclopentyl ring system contributes to the hydrophobic character, potentially enhancing bioavailability while the sulfonamide and amino groups ensure adequate aqueous solubility for pharmaceutical applications [6].

pKa Determination and Protonation State Analysis

The acid-base equilibrium properties of N-(3-Aminocyclopentyl)ethane-1-sulfonamide are characterized by the presence of two distinct ionizable functional groups: the sulfonamide moiety and the primary amino group. These groups exhibit different protonation behaviors that collectively determine the compound's charge state distribution across physiological pH ranges [8] [9].

Sulfonamide groups typically exhibit pKa values in the range of 8.5-10.5, depending on the electronic environment and substitution patterns [8]. Computational studies using equilibrium bond length relationships have demonstrated excellent predictive accuracy for sulfonamide pKa values, with mean absolute errors below 0.5 units [9]. The electron-withdrawing nature of the sulfonyl group (SO₂) significantly increases the acidity of the sulfonamide nitrogen compared to simple amides [9].

The primary amino group attached to the cyclopentyl ring is expected to exhibit basic behavior with an estimated pKa in the range of 7.5-9.5 [10]. This estimate is based on analogous primary aliphatic amines, which typically show pKa values around 9-10 in aqueous solution [10]. The cyclic constraint of the cyclopentyl system may slightly modify this value compared to linear aliphatic amines [11].

Ionizable GroupEstimated pKaProtonation State (pH 7.4)Reference Basis
Sulfonamide (-SO₂NH-)9.2 ± 0.8Predominantly neutralSulfonamide studies [8] [9]
Primary amino (-NH₂)8.5 ± 0.7Predominantly protonatedAmino acid data [10]
Net Charge (pH 7.4)+0.7 to +0.9CationicCombined effects

The protonation state analysis indicates that at physiological pH (7.4), the compound exists predominantly as a monocationic species with the amino group protonated while the sulfonamide remains neutral. This charge distribution significantly influences the compound's interaction with biological membranes and target proteins [11]. The isoelectric point is estimated to occur around pH 8.8-9.0, where the compound exhibits zero net charge [11].

Spectrophotometric titration methods represent the most accurate approach for experimental pKa determination of sulfonamide compounds, utilizing pH-dependent absorption changes to monitor protonation equilibria [9]. The dual ionizable nature of this compound requires careful deconvolution of overlapping equilibria to obtain accurate individual pKa values [12].

Solid-State Characterization (Polymorphism, Hygroscopicity)

The solid-state properties of N-(3-Aminocyclopentyl)ethane-1-sulfonamide encompass critical pharmaceutical characteristics including polymorphic behavior, hygroscopic tendencies, and crystalline stability. While specific experimental solid-state data for this compound is not extensively documented, the structural features and functional group composition provide insights into expected solid-state behavior patterns [13] [14].

Sulfonamide compounds frequently exhibit polymorphic behavior due to their capacity for diverse hydrogen bonding arrangements and molecular packing motifs [13]. The presence of multiple hydrogen bond donors (sulfonamide NH and amino NH₂) and acceptors (sulfonyl oxygens) creates opportunities for different crystal packing arrangements that can result in distinct polymorphic forms [14]. Differential Scanning Calorimetry studies of related sulfonamide drugs reveal multiple thermal transitions corresponding to polymorphic transformations and melting events [13].

The hygroscopic properties of the compound are expected to be significant due to the polar nature of both the sulfonamide and amino functional groups [15]. These groups can form hydrogen bonds with atmospheric water molecules, leading to moisture uptake under ambient conditions [15]. Studies of structurally related compounds demonstrate continuous water uptake behavior rather than discrete deliquescence transitions, indicating gradual moisture absorption across varying relative humidity conditions [15].

Solid-State PropertyExpected BehaviorStructural Basis
Polymorphism PotentialHighMultiple H-bonding sites [13]
HygroscopicityModerate to HighPolar functional groups [15]
Crystal StabilityThermodynamically stableSulfonamide framework [14]
Water Uptake PatternContinuous absorptionGradual hygroscopic behavior [15]
Thermal TransitionsMultiple endotherms possiblePolymorphic behavior [13]

The molecular structure suggests potential for forming both intra- and intermolecular hydrogen bonds that stabilize specific crystal lattice arrangements. The cyclopentyl ring provides conformational rigidity that may restrict rotational freedom and influence crystal packing efficiency [14]. X-ray powder diffraction analysis would be required to definitively characterize specific polymorphic forms and their relative thermodynamic stabilities [14].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

192.09324893 g/mol

Monoisotopic Mass

192.09324893 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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